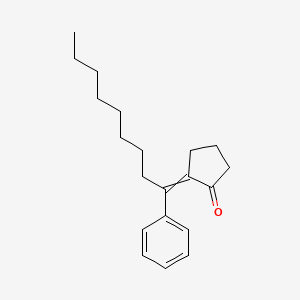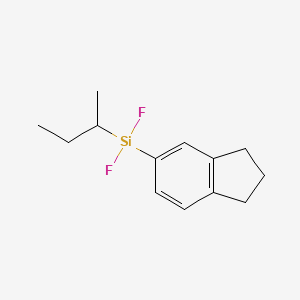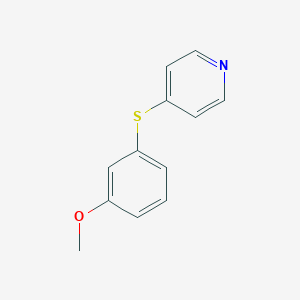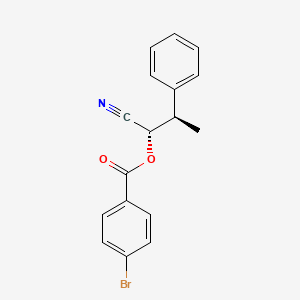![molecular formula C10H19NO4 B12602288 {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid CAS No. 872680-55-2](/img/structure/B12602288.png)
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is a chemical compound with a complex structure that includes both amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of diisopropylamine with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar structural features but different reactivity and applications.
VX nerve agent: A highly toxic compound with a similar amino group but vastly different uses and safety profiles.
Uniqueness
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is unique due to its combination of amino and carboxylic acid functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
872680-55-2 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-[2-[di(propan-2-yl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(2)11(8(3)4)9(12)5-15-6-10(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Clé InChI |
BQPCCKVWWWFHNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)

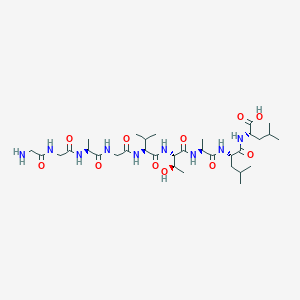
![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
